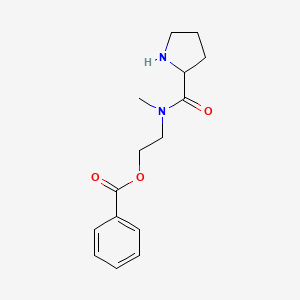

2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate

Description

2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate is a structurally complex compound featuring three key components:

- Benzoate ester group: Aromatic, lipophilic moiety derived from benzoic acid.

- Ethyl linker: Provides flexibility and spatial separation between functional groups.

- N-Methylpyrrolidine-2-carboxamide: A cyclic secondary amide with a methyl substituent, introducing hydrogen-bonding capability and moderate basicity.

Propriétés

Formule moléculaire |

C15H20N2O3 |

|---|---|

Poids moléculaire |

276.33 g/mol |

Nom IUPAC |

2-[methyl(pyrrolidine-2-carbonyl)amino]ethyl benzoate |

InChI |

InChI=1S/C15H20N2O3/c1-17(14(18)13-8-5-9-16-13)10-11-20-15(19)12-6-3-2-4-7-12/h2-4,6-7,13,16H,5,8-11H2,1H3 |

Clé InChI |

HLOZCLIUMPXRSL-UHFFFAOYSA-N |

SMILES canonique |

CN(CCOC(=O)C1=CC=CC=C1)C(=O)C2CCCN2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Esterification: : The synthesis of 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate typically begins with the esterification of benzoic acid with 2-(N-Methylpyrrolidine-2-carboxamido)ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.

-

Amidation: : Another route involves the amidation of 2-(N-Methylpyrrolidine-2-carboxamido)ethanol with benzoic acid chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the benzoate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be employed under basic or acidic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: 2-(N-Methylpyrrolidine-2-carboxamido)ethanol.

Substitution: Various amides or esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities. Its structural features make it a suitable candidate for probing the active sites of various enzymes.

Medicine

Medicinally, 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it valuable for applications in coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism by which 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoate ester group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine moiety can engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Key Properties of Comparable Compounds

*Estimated based on structural analogs.

Research Implications

- Synthesis : The target compound’s amide bond likely requires coupling reagents (e.g., EDC/HOBt), increasing synthetic complexity compared to esterification of simple benzoates.

- Material Science : The amide group could enable hydrogen-bonded networks in polymers, improving thermal stability compared to conventional alkyl benzoates.

Activité Biologique

2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate can be represented as follows:

- Molecular Formula : C13H17N3O2

- Molecular Weight : 249.29 g/mol

- IUPAC Name : 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the pyrrolidine moiety enhances its affinity for various protein targets, which may lead to modulation of biological pathways.

Biological Activity Overview

Research indicates that 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells or inhibition of tumor growth factors.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of benzoate esters, including 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate. The compound demonstrated significant activity against a range of bacterial strains, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate | Staphylococcus aureus | 32 |

| 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate | Escherichia coli | 64 |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM. The following table summarizes the effect on cell viability:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Inhibition of proliferation |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.